molecular formula C19H20O5S B3151608 Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside CAS No. 71676-30-7

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Cat. No.: B3151608
CAS No.: 71676-30-7
M. Wt: 360.4 g/mol
InChI Key: BDNIQCYVYFGHSI-LELVVPQVSA-N
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Description

Phenyl 4,6-<i>O</i>-Benzylidene-1-thio-β-D-glucopyranoside (CAS 87508-17-6, molecular formula C19H20O5S) is a synthetic carbohydrate derivative widely used in glycobiology. Its structure features a thio-glycosidic linkage (1-thio) and a 4,6-<i>O</i>-benzylidene protecting group, which confers resistance to enzymatic hydrolysis . This compound serves as a critical tool for studying carbohydrate-protein interactions, glycosidase inhibition, and glycomimetic design due to its stability and specificity in binding enzyme active sites .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNIQCYVYFGHSI-LELVVPQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside typically involves the benzylidenation of a glucopyranoside derivative. One common method employs fluoroboric acid as a catalyst, which enables the purification of the product by simple crystallization . The reaction conditions usually involve heating and the use of solvents like chloroform.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, often in an aqueous medium.

    Reduction: Sodium borohydride in solvents like ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include those related to carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Protecting Group Variations

  • Benzylidene vs. Acetyl Groups: The 4,6-<i>O</i>-benzylidene group in the target compound enhances acid stability compared to acetylated analogs like Phenyl 2,3,4,6-Tetra-<i>O</i>-acetyl-1-thio-β-D-glucopyranoside (CAS 23661-28-1). Acetyl groups are labile under basic conditions, limiting their utility in prolonged enzymatic assays . Benzoyl Derivatives: 4-Methylphenyl 4,6-<i>O</i>-Benzylidene-2,3-di-<i>O</i>-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) incorporates bulky benzoyl groups at C2 and C3, increasing steric hindrance. This reduces solubility in aqueous media but may improve binding specificity to hydrophobic enzyme pockets .

Substituent Modifications

  • Thio-glycosidic Linkage vs. O-Glycosides: The 1-thio linkage in the target compound provides resistance to glycosidase cleavage, making it superior to O-glycosides like Methyl 4,6-<i>O</i>-Benzylidene-α-D-glucopyranoside in inhibition studies. O-Glycosides are more prone to hydrolysis, limiting their stability in biological systems .
  • Amino and Deoxy Modifications: Ethyl 4,6-<i>O</i>-Benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 129519-28-4) introduces a 2-deoxy-2-phthalimido group, altering hydrogen-bonding interactions. This modification enhances affinity for enzymes targeting deoxy sugars but reduces solubility in polar solvents .

Stereochemical and Configurational Differences

  • L- vs. D-Configuration: Ethyl 4,6-<i>O</i>-Benzylidene-1-thio-β-L-glucopyranoside () exhibits inverted stereochemistry at C4 and C5, leading to distinct enzyme recognition profiles. For example, β-L-configured analogs are less effective in inhibiting D-specific glycosidases .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Features Stability Solubility Key Applications
Phenyl 4,6-<i>O</i>-Benzylidene-1-thio-β-D-glucopyranoside (87508-17-6) Thio-glycoside, benzylidene High (acid/enzyme) Moderate Glycosidase inhibition, glycomimetics
Phenyl 2,3,4,6-Tetra-<i>O</i>-acetyl-1-thio-β-D-glucopyranoside (23661-28-1) Acetylated, thio-glycoside Low (base-sensitive) High Labile glycosylation intermediates
4-Methylphenyl 4,6-<i>O</i>-Benzylidene-2,3-di-<i>O</i>-benzoyl-1-thio-β-D-glucopyranoside (323195-40-0) Benzoyl groups, methylphenyl Moderate Low Targeted enzyme inhibition
Ethyl 4,6-<i>O</i>-Benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (129519-28-4) 2-Deoxy, phthalimido High Low Deoxy sugar enzyme studies

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C19H20O5S 360.43 Benzylidene, thio-glycoside
4-Methylphenyl Derivative (323195-40-0) C34H30O7S 582.67 Benzoyl, methylphenyl
Ethyl 2-Deoxy Derivative (129519-28-4) C23H24N2O6S 456.51 Phthalimido, 2-deoxy

Biological Activity

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside (C19H20O5S) is a thio-glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by a benzylidene acetal group, which confers unique properties that are being explored in various fields including biochemistry, pharmacology, and medicinal chemistry.

  • Molecular Formula : C19H20O5S
  • Molecular Weight : 360.42 g/mol
  • Appearance : Crystalline powder, white in color
  • Solubility : Slightly soluble in chloroform

Antimicrobial Properties

This compound has demonstrated significant inhibitory activity against various drug-resistant pathogens. This characteristic makes it a candidate for further research in antimicrobial therapy.

In Vitro Studies

In laboratory settings, the compound has been tested against a range of bacteria and fungi. The results have shown promising activity, particularly against strains that are resistant to conventional antibiotics. For example, it has been noted to inhibit the growth of certain Gram-positive and Gram-negative bacteria.

The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with bacterial cell walls or essential metabolic pathways, disrupting normal cellular functions. This interference can lead to cell death or stunted growth in pathogens.

Cytotoxic Activity

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been a focal point of research.

Case Studies

  • Breast Cancer Cell Lines : In experiments involving MCF-7 breast cancer cells, the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy.
  • Lung Cancer Models : In A549 lung cancer cells, this compound showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

Pharmacokinetics

While specific pharmacokinetic data on this compound remains limited, preliminary studies suggest it may have favorable absorption characteristics when administered orally. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Research Applications

This compound is utilized in various research applications:

  • Biochemical Assays : It serves as a probe in molecular biology studies.
  • Drug Discovery : Ongoing research aims to explore its potential as a lead compound for developing new antimicrobial and anticancer drugs.
  • Synthetic Organic Chemistry : It is used as a reagent for synthesizing complex molecules due to its unique chemical structure.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-glucopyranosideModerate antimicrobial activityAlpha anomeric configuration
Isopropyl-4,6-O-benzylidene-beta-D-glucopyranosideLower cytotoxicity compared to beta formIsopropyl group influences solubility
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-mannopyranosideSimilar antimicrobial propertiesMannose configuration may affect receptor binding

Q & A

Q. What are the key synthetic strategies for preparing Phenyl 4,6-OOO-Benzylidene-1-thio-β\betaβ-D-glucopyranoside, and how do protecting groups influence the reaction pathway?

The synthesis typically involves selective protection of hydroxyl groups on the glucopyranoside backbone. A common approach starts with methyl α\alpha-D-glucopyranoside, where the 4,6-hydroxyl groups are protected via benzylidene acetal formation using benzaldehyde dimethyl acetal under acidic conditions . The 1-thio linkage is introduced by reacting the protected glucopyranoside with thiophenol in the presence of a Lewis acid (e.g., BF3_3·Et2_2O) to achieve β\beta-stereoselectivity . Protecting groups like acetyl or benzoyl (e.g., 2,3-di-OO-acetyl) are critical for directing regioselective reactions and preventing unwanted side products .

Q. How is the purity and structural integrity of Phenyl 4,6-OOO-Benzylidene-1-thio-β\betaβ-D-glucopyranoside validated in synthetic workflows?

Validation involves a combination of chromatographic and spectroscopic methods:

  • HPLC/LC-MS : To assess purity (>97% by area normalization) and detect impurities .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzylidene acetal (characteristic signals at δ\delta 5.50–5.60 ppm for the acetal proton) and the β\beta-anomeric configuration (J1,2910 HzJ_{1,2} \approx 9–10\ \text{Hz}) .
  • Optical Rotation : Specific rotation values (e.g., [α]D25=45[α]_D^{25} = -45^\circ in CHCl3_3) verify stereochemical consistency .

Q. What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scaling up often faces issues like low yields in acetal formation or thio-glycosidation. Strategies include:

  • Catalyst Optimization : Using anhydrous ZnCl2_2 instead of H+^+ for benzylidene formation improves reproducibility .
  • Temperature Control : Maintaining strict temperature ranges during thiophenol coupling (0–5°C) minimizes α/β\alpha/\beta anomerization .
  • Workup Protocols : Precipitation from ethanol/water mixtures enhances recovery of crystalline product .

Advanced Research Questions

Q. How does the 4,6-OOO-benzylidene group influence the reactivity of Phenyl 1-thio-β\betaβ-D-glucopyranoside in glycosylation reactions?

The rigid benzylidene acetal locks the glucopyranoside into a 4^4C1_1 chair conformation, favoring axial nucleophilic attack at the anomeric center. This enhances β\beta-selectivity in glycosylations by sterically hindering the α\alpha-face. Kinetic studies show a 5–10× rate increase compared to unprotected analogs due to reduced conformational flexibility . However, the acetal must be selectively removed (e.g., using 80% acetic acid) before further functionalization at the 4,6-positions .

Q. What methodologies enable the incorporation of this thioglycoside into complex glycoconjugates, and how is stereochemical fidelity maintained?

The compound serves as a glycosyl donor in iterative oligosaccharide synthesis. Key steps include:

  • Activation : Thiophilic promoters like NIS/AgOTf or Ph2_2SO/Tf2_2O generate reactive glycosyl triflates .
  • Stereocontrol : Neighboring group participation from the 2-OO-acetyl group directs β\beta-mannosylation (e.g., in heparin analogs) .
  • Orthogonal Deprotection : Sequential removal of benzylidene (acidic conditions) and acetyl (Zemplén deacetylation) allows site-specific modifications .

Q. How can conflicting NMR data for similar benzylidene-protected thioglycosides be resolved in structural elucidation?

Contradictions often arise in assignments of acetal vs. aromatic protons. Resolution strategies include:

  • 2D NMR : HSQC and HMBC correlate acetal protons (δ\delta 5.50–5.60 ppm) to quaternary carbons (δ\delta 100–105 ppm) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the benzylidene geometry .
  • Dynamic NMR : Variable-temperature experiments distinguish between static and fluxional acetal conformations .

Q. What role does this compound play in studying enzyme-substrate interactions, particularly in glycosidase inhibition assays?

It acts as a competitive inhibitor for β\beta-glucosidases due to its stable thioglycosidic bond, which resists hydrolysis. Kinetic assays using 4-methylumbelliferyl-β\beta-D-glucopyranoside (4-MUG) as a fluorogenic substrate reveal KiK_i values in the µM range, indicating strong binding to the active site . Mutagenesis studies paired with molecular docking (e.g., in GH1 family enzymes) highlight interactions between the benzylidene group and hydrophobic enzyme pockets .

Methodological Notes

  • Synthetic Protocols : Refer to for step-by-step procedures.
  • Analytical Standards : Use commercial COA/SDS documents (e.g., GLPBIO GB60424) for calibration .
  • Advanced Applications : See for multistep glycoconjugate syntheses.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Reactant of Route 2
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Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

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